molecular formula C12H12F2O4 B587919 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic-d4 Acid CAS No. 1794816-96-8

3-Cyclopropylmethoxy-4-difluoromethoxybenzoic-d4 Acid

Cat. No.: B587919
CAS No.: 1794816-96-8
M. Wt: 262.245
InChI Key: IGFDIFLMMLWKKY-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic-d4 Acid typically involves the following steps :

    Starting Material: The synthesis begins with 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde.

    Oxidation: The aldehyde group is oxidized to a carboxylic acid using sodium chlorite in the presence of sulfamic acid and glacial acetic acid.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylmethoxy-4-difluoromethoxybenzoic-d4 Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Sodium chlorite, sulfamic acid, and glacial acetic acid.

    Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-Cyclopropylmethoxy-4-difluoromethoxybenzoic-d4 Acid has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is a key intermediate in the production of Roflumilast, which is used to treat chronic bronchitis and COPD.

    Industry: The compound is used in the development of new pharmaceuticals and other industrial applications.

Mechanism of Action

The mechanism of action of 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic-d4 Acid involves its interaction with specific molecular targets and pathways . For instance, in the context of Roflumilast synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. The active drug, Roflumilast, inhibits phosphodiesterase-4 (PDE4), leading to increased levels of cyclic AMP (cAMP) and subsequent anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of Roflumilast highlights its importance in pharmaceutical chemistry.

Properties

IUPAC Name

4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O4/c13-12(14)18-9-4-3-8(11(15)16)5-10(9)17-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,15,16)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFDIFLMMLWKKY-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])COC2=C(C=CC(=C2)C(=O)O)OC(F)F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.